molecular formula C28H33N3O9 B12771824 2-[4-(2-benzylphenyl)-3-methylpiperazin-1-yl]acetamide;(E)-but-2-enedioic acid CAS No. 118989-86-9

2-[4-(2-benzylphenyl)-3-methylpiperazin-1-yl]acetamide;(E)-but-2-enedioic acid

Cat. No.: B12771824
CAS No.: 118989-86-9
M. Wt: 555.6 g/mol
InChI Key: WEUDOTCXYMPVAS-LVEZLNDCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2-benzylphenyl)-3-methylpiperazin-1-yl]acetamide;(E)-but-2-enedioic acid is a complex organic compound with the molecular formula C28H33N3O9 and a molecular weight of 555.576 g/mol . This compound is known for its unique structure, which includes a piperazine ring substituted with a benzylphenyl group and an acetamide group, along with a butenedioic acid moiety.

Preparation Methods

The synthesis of 2-[4-(2-benzylphenyl)-3-methylpiperazin-1-yl]acetamide;(E)-but-2-enedioic acid involves multiple steps, typically starting with the preparation of the piperazine ring. The benzylphenyl group is introduced through a substitution reaction, followed by the addition of the acetamide group. The final step involves the formation of the butenedioic acid moiety under specific reaction conditions, such as controlled temperature and pH .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-[4-(2-benzylphenyl)-3-methylpiperazin-1-yl]acetamide;(E)-but-2-enedioic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(2-benzylphenyl)-3-methylpiperazin-1-yl]acetamide;(E)-but-2-enedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylphenyl group plays a crucial role in binding to these targets, while the piperazine ring and acetamide group contribute to the overall stability and activity of the compound. The butenedioic acid moiety may also participate in hydrogen bonding and other interactions that enhance the compound’s efficacy .

Comparison with Similar Compounds

Compared to other similar compounds, 2-[4-(2-benzylphenyl)-3-methylpiperazin-1-yl]acetamide;(E)-but-2-enedioic acid stands out due to its unique combination of functional groups. Similar compounds include:

Properties

CAS No.

118989-86-9

Molecular Formula

C28H33N3O9

Molecular Weight

555.6 g/mol

IUPAC Name

2-[4-(2-benzylphenyl)-3-methylpiperazin-1-yl]acetamide;(E)-but-2-enedioic acid

InChI

InChI=1S/C20H25N3O.2C4H4O4/c1-16-14-22(15-20(21)24)11-12-23(16)19-10-6-5-9-18(19)13-17-7-3-2-4-8-17;2*5-3(6)1-2-4(7)8/h2-10,16H,11-15H2,1H3,(H2,21,24);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+

InChI Key

WEUDOTCXYMPVAS-LVEZLNDCSA-N

Isomeric SMILES

CC1N(CCN(C1)CC(=O)N)C2=CC=CC=C2CC3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC1CN(CCN1C2=CC=CC=C2CC3=CC=CC=C3)CC(=O)N.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.